5-Bromo-2-(pyrrolidin-3-YL)pyridine
Overview
Description
5-Bromo-2-(pyrrolidin-3-YL)pyridine: is a heterocyclic compound that features a bromine atom and a pyrrolidine ring attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidin-3-YL)pyridine typically involves the reaction of 5-bromo-2-chloropyridine with pyrrolidine under suitable conditions. One common method is the nucleophilic substitution reaction where pyrrolidine displaces the chlorine atom in 5-bromo-2-chloropyridine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 5-Bromo-2-(pyrrolidin-3-YL)pyridine can undergo various substitution reactions, particularly nucleophilic substitutions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyrrolidine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate, and solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Bromo-2-(pyrrolidin-3-YL)pyridine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine
The compound is studied for its potential biological activities. It can be used in the development of new drugs, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring, which is a common motif in many bioactive molecules .
Industry
In the material science industry, this compound can be used in the synthesis of novel materials with specific electronic or optical properties. Its structural features allow for the design of materials with unique functionalities .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyrrolidin-3-YL)pyridine in biological systems involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors or enzymes, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- 5-Bromo-2-morpholin-1-yl-pyrimidine
Uniqueness
5-Bromo-2-(pyrrolidin-3-YL)pyridine is unique due to the specific positioning of the pyrrolidine ring at the 3-position of the pyridine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-bromo-2-pyrrolidin-3-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-1-2-9(12-6-8)7-3-4-11-5-7/h1-2,6-7,11H,3-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPHFHWCDFUATD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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